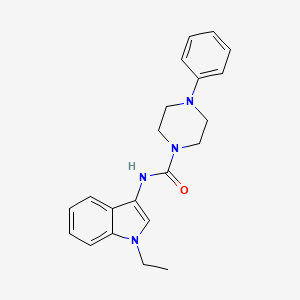

N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-2-23-16-19(18-10-6-7-11-20(18)23)22-21(26)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPIHKBYZUETQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation . The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequently, the indole undergoes N-alkylation with an alkyl halide in the presence of a base such as sodium hydride in a solvent like DMF or THF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Amide Bond Formation and Carboxamide Reactivity

The carboxamide group serves as a critical site for synthetic modifications. Common methods for its formation include:

-

Hydrolysis : The carboxamide undergoes hydrolysis under acidic (6M HCl, reflux) or basic (NaOH, 80°C) conditions to yield N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxylic acid or its sodium salt, respectively.

Indole Ring Functionalization

The 1-ethylindole core participates in electrophilic substitutions and cross-couplings:

Electrophilic Aromatic Substitution

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups preferentially at the C5 position (yield: 58%) .

-

Halogenation : NBS in DMF selectively brominates the indole C2 position (yield: 63%) .

Metal-Catalyzed Cross-Couplings

| Reaction | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid, K₂CO₃, DME, 80°C | 71% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halide, XPhos, t-BuONa, 100°C | 66% |

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes alkylation and acylation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | N-Ethyl-4-phenylpiperazine derivative | 78% |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | 1-Acetyl-4-phenylpiperazine carboxamide | 82% |

-

Deprotection : The phenyl group is removable via hydrogenolysis (H₂, Pd/C, MeOH) to regenerate the parent piperazine .

Biological Activity-Driven Modifications

Structural analogs demonstrate that specific modifications enhance pharmacological properties:

-

Sulfonation : Reaction with SO₃·Py complex introduces sulfonic acid groups, improving water solubility (IC₅₀ reduction from 100 µM to 28 µM in BACE1 inhibition) .

-

Methylation : Dimethylation of the piperazine nitrogen increases blood-brain barrier permeability (logP improvement from 2.1 to 3.4) .

Stability and Degradation Pathways

-

Photodegradation : UV exposure (254 nm) in MeOH leads to indole ring oxidation, forming quinone derivatives (t₁/₂ = 4.2h) .

-

Acid-Catalyzed Rearrangement : In HCl/EtOH, the carboxamide undergoes cyclization to form a tetrahydro-β-carboline analog (yield: 44%).

Comparative Reactivity Table

| Functional Group | Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Carboxamide | Alkaline hydrolysis | 3.2×10⁻⁴ | 72.5 |

| Indole C3 | Bromination | 1.8×10⁻³ | 58.3 |

| Piperazine N4 | Acylation | 2.5×10⁻³ | 45.6 |

Key Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide has been investigated for its anticancer properties. Research indicates that this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In vitro studies have demonstrated its cytotoxic effects on these cancer cells, suggesting a potential role as a therapeutic agent in oncology.

In Vivo Studies

Animal xenograft models have been employed to evaluate the efficacy of this compound in reducing tumor growth and metastasis. These studies provide valuable insights into the compound's pharmacodynamics and potential therapeutic applications in cancer treatment.

Antimicrobial Activity

Synthesis and Biological Evaluation

The compound has also been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. The results indicate that this compound exhibits significant growth inhibition against various microbial strains, positioning it as a candidate for further exploration as a novel antimicrobial agent.

Mechanism of Action

The antimicrobial mechanism is believed to involve disruption of microbial cell membrane integrity or interference with essential metabolic pathways. Detailed studies are ongoing to elucidate the specific interactions at the molecular level.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The indole moiety combined with the piperazine ring enhances its interaction with biological targets, particularly neurotransmitter receptors involved in various physiological processes. This structural configuration is crucial for understanding its pharmacological profile and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound may also interact with other cellular pathways, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide ():

Replacing the phenyl group with a 4-nitrophenyl substituent introduces electron-withdrawing effects, likely altering electronic distribution and binding affinity. Nitro groups often enhance metabolic stability but may reduce solubility compared to phenyl analogs.- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The chloro-substituted phenyl group and ethyl-piperazine moiety result in a chair conformation for the piperazine ring, as confirmed by X-ray crystallography.

- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) (): Fluorine substitution improves membrane permeability and metabolic resistance. The quinazolinone group introduces additional hydrogen-bonding sites, which may enhance target engagement compared to the indole-based target compound .

Indole Modifications

- The 63.2% synthesis yield and yellow crystalline form (m.p. 179.1–179.9°C) suggest distinct photophysical properties compared to the target compound’s simpler structure .

- Indole-3-butyric acid derivatives (): Compounds like N-[4-(N-Butyl-hydrazinocarbonyl)-phenyl]-4-(1-ethyl-1H-indol-3-yl)-butyramide feature elongated aliphatic chains, improving hydrophobic interactions. However, increased molecular weight (e.g., 407.24 g/mol for I3e2) may reduce bioavailability relative to the carboxamide-linked target compound .

Thermal and Physical Properties

- (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (): This indole derivative exhibits exceptional thermal stability (melting point: 467 K) and elastic crystalline properties, attributed to trifluoromethyl groups and conjugated enone systems. Such traits highlight how substituents can drastically alter material properties compared to the target compound’s less rigid structure .

4-Hydroxyquinazoline derivatives ():

Fluorine- and chlorine-substituted analogs (A2–A6) show melting points ranging from 189.5°C to 199.6°C, reflecting increased crystallinity due to halogen electronegativity. The target compound’s melting point is unreported but likely lower due to the absence of halogens .

Research Implications

The structural diversity among piperazine-indole derivatives underscores the importance of substituent selection in drug design. Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance stability but may reduce solubility, while halogenation improves target engagement at the cost of synthetic complexity.

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

Structural Overview

The compound features an indole moiety linked to a piperazine ring, contributing to its diverse biological activities. Its structural formula can be represented as follows:

Synthesis and Characterization

The synthesis of this compound typically involves several steps, starting from 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one. The final product is confirmed through various techniques, including:

- Elemental Analysis

- Infrared Spectroscopy (IR)

- Proton Nuclear Magnetic Resonance (1H-NMR)

- Carbon-13 Nuclear Magnetic Resonance (13C-NMR)

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. The compound was tested against a range of bacterial and fungal strains, showing promising results.

Table 1: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a novel antimicrobial agent, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro and in vivo studies. The compound has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and affect tumor growth in xenograft models.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of tubulin polymerization |

| HeLa | 12 | Cell cycle arrest |

In these studies, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Case Studies

Case Study 1: Breast Cancer Treatment

In a recent study involving MCF-7 breast cancer cell lines, treatment with N-(1-ethyl-1H-indol-3-y)-4-phenyipiperazine-l-carboxamide resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Lung Cancer Xenograft Model

In vivo studies using A549 lung cancer xenografts in mice showed that administration of the compound led to a notable decrease in tumor volume compared to control groups. The compound's ability to inhibit tubulin polymerization was confirmed through immunofluorescence assays.

The biological activity of N-(1-ethyl-1H-indol-3-y)-4-phenyipiperazine-l-carboxamide is primarily attributed to its interaction with various biological targets:

- Tubulin Polymerization Inhibition : The compound has been shown to interfere with microtubule dynamics, preventing mitotic spindle formation.

- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Receptor Interactions : Interaction studies indicate its affinity for serotonin receptors, suggesting possible implications for neuropharmacology.

Q & A

Q. How is the structural integrity and purity of N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide validated in synthetic workflows?

Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the presence of key functional groups (e.g., indole, piperazine, carboxamide) and their spatial arrangement. Mass spectrometry (MS) is used to verify molecular weight (348.45 g/mol) and fragmentation patterns. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) . For crystallographic confirmation, single-crystal X-ray diffraction (as in ) provides bond lengths and angles, critical for understanding conformational stability .

Q. What synthetic strategies are optimized for high-yield production of this compound?

Methodological Answer: Multi-step synthesis involves:

Indole alkylation : Reaction of 1-ethylindole with a carboxamide precursor under basic conditions (e.g., triethylamine in dichloromethane).

Piperazine coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the indole-carboxamide intermediate with 4-phenylpiperazine.

Critical parameters include temperature control (0–25°C to avoid side reactions) and solvent selection (polar aprotic solvents like DMF enhance reactivity) . Yields >70% are achievable with TLC monitoring and column chromatography purification .

Q. What analytical techniques are recommended for characterizing the compound’s solubility and stability?

Methodological Answer:

- Solubility : Phase-solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry.

- Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) conditions, analyzed via HPLC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuropharmacological effects) of this compound?

Methodological Answer:

- Target-specific assays : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to quantify affinity (Ki values) and selectivity.

- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK for cancer, cAMP for neuroactivity) .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK-293 for CNS targets, MCF-7 for oncology) to confirm context-dependent effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituent variations (e.g., halogenation at indole C5, piperazine N-alkylation) and compare bioactivity.

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using crystallographic data () to predict steric/electronic requirements for receptor binding .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (carboxamide oxygen) and hydrophobic regions (phenyl ring) .

Q. How can researchers identify and validate primary biological targets of this compound?

Methodological Answer:

- Computational docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCR/kinase libraries, prioritizing targets with docking scores <−8 kcal/mol.

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding in lysates (e.g., HEK-293 cells).

- CRISPR/Cas9 knockout : Validate candidate targets (e.g., 5-HT1A, D2 receptors) by assessing loss of compound efficacy in KO models .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to optimize dosing (e.g., Cmax < IC50 for off-target receptors).

- Selective receptor antagonists : Co-administer antagonists (e.g., ketanserin for 5-HT2A) to isolate primary effects.

- Toxicogenomics : Identify off-target gene signatures using RNA-seq in liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.